Paxilline

Content Navigation

Paxilline eliminates false negatives from peptide toxins by delivering universal BK channel blockade. Its high lipophilicity (logP 3.62) ensures intracellular access, while nanomolar potency (IC50 ~1-10 nM) and >500-fold closed-state preference enable definitive functional identification and biophysical studies. • Blocks BK channels regardless of β/γ subunit composition. • Membrane-permeable, ideal for whole-cell patch clamp and tissue slices. • Supplied ≥98% pure; stable solid for immediate global dispatch.

CAS Number

Product Name

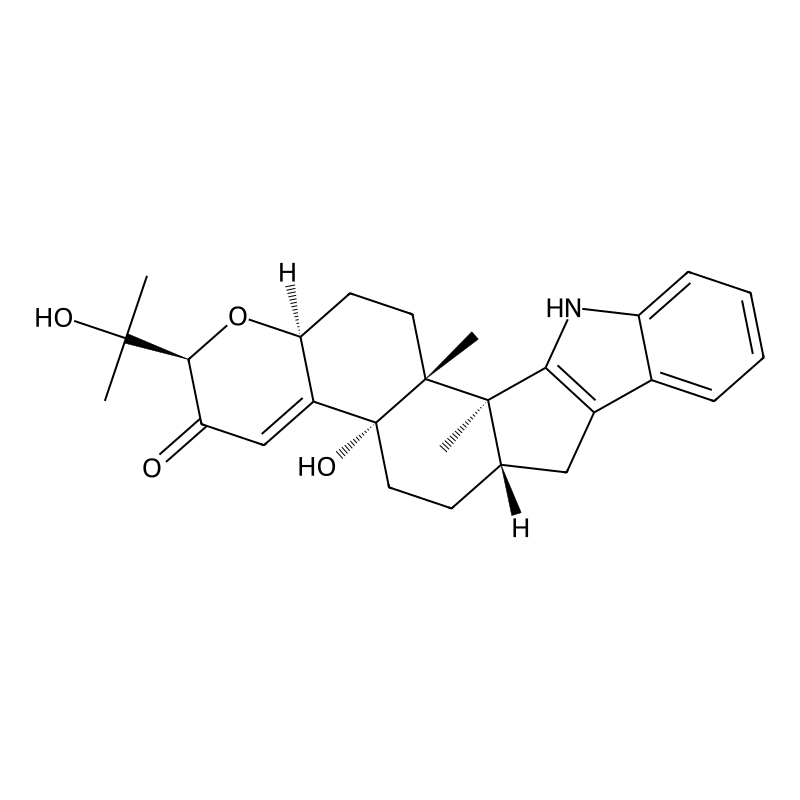

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Paxilline is a lipophilic indole diterpene alkaloid widely utilized as a highly selective, reversible, and potent non-peptidergic inhibitor of large-conductance calcium- and voltage-activated potassium (BK) channels [1]. Unlike generic channel blockers, Paxilline operates at low nanomolar concentrations by allosterically stabilizing the closed state of the channel[2]. Its high lipophilicity (logP ~ 3.62) allows it to readily cross cell membranes, making it a critical reagent for intracellular target engagement and complex tissue assays where extracellular peptides fail [2]. For procurement, Paxilline serves as the definitive small-molecule benchmark for BK channel inhibition, offering superior stability and broader subunit compatibility compared to peptide toxins [1].

Research Fit

Substituting Paxilline with generic potassium channel blockers like Tetraethylammonium (TEA) or peptide toxins like Iberiotoxin introduces severe experimental limitations. TEA requires millimolar concentrations to achieve blockade, leading to widespread off-target inhibition of other K+ channels [1]. While Iberiotoxin matches Paxilline's nanomolar potency, it is a membrane-impermeable peptide restricted to extracellular binding sites and is rendered ineffective by the presence of the BK channel β4 regulatory subunit [2]. Consequently, relying on Iberiotoxin in tissues with unknown or heterogeneous subunit expression risks false-negative results, whereas Paxilline guarantees universal BK channel blockade regardless of subunit composition or intracellular localization [2].

Substitution Risk

Subunit-Independent Blockade vs. Iberiotoxin

Paxilline provides robust inhibition of BK (KCa1.1) channels with an IC50 of approximately 2 nM, functioning independently of the channel's regulatory subunit composition [1]. In direct contrast, the peptide blocker Iberiotoxin, while potent against α-only channels, experiences a 250- to 1000-fold reduction in binding affinity when the β4 regulatory subunit is present [2]. This makes Paxilline the necessary choice for screening assays where subunit expression is mixed or uncharacterized.

| Evidence Dimension | Inhibition efficacy in the presence of β4 regulatory subunits |

| Target Compound Data | Paxilline: IC50 ~ 2 nM (blocks regardless of β4 presence) |

| Comparator Or Baseline | Iberiotoxin: Binding affinity reduced 250-1000x (fails to block β4-containing channels) |

| Quantified Difference | 250- to 1000-fold difference in binding affinity for β4-containing channels |

| Conditions | In vitro BK channel screening / electrophysiology |

Ensures reliable channel blockade in native tissues without requiring prior characterization of regulatory subunit expression.

Membrane Permeability & Intracellular Access

Due to its lipophilic nature (logP = 3.62), Paxilline readily crosses lipid bilayers to access intracellular binding sites and shielded anatomical regions [1]. Studies on myelinated axons of cerebellar Purkinje cells demonstrate that membrane-permeable blockers like Paxilline successfully increase action potential failure rates by inhibiting paranodal BK channels. Conversely, the membrane-impermeable peptide Iberiotoxin fails to reach these targets, showing no effect on the antidromic action potentials [2].

| Evidence Dimension | Access to shielded/intracellular BK channels (Paranodal junctions) |

| Target Compound Data | Paxilline (10 µM): Increases AP failure rate from 0.09 to 0.25 at 100 Hz |

| Comparator Or Baseline | Iberiotoxin: No effect on AP failure rate due to membrane impermeability |

| Quantified Difference | 2.7-fold increase in AP failure rate for Paxilline vs. zero effect for Iberiotoxin |

| Conditions | Cerebellar Purkinje cell axons / action potential monitoring |

Essential for whole-cell, tissue slice, or in vivo models where the BK channel is shielded by complex membrane structures.

Nanomolar Potency vs. TEA

Paxilline offers highly specific allosteric inhibition of BK channels at low nanomolar concentrations, with an IC50 of approximately 5.0 ± 1.5 nM at negative potentials (low open probability) [1]. In contrast, generic pore blockers like Tetraethylammonium (TEA) require concentrations in the 0.1 to 1 mM range to achieve similar blockade, which inevitably leads to off-target inhibition of other voltage-gated potassium channels[2].

| Evidence Dimension | Concentration required for effective BK channel inhibition (IC50) |

| Target Compound Data | Paxilline: IC50 ~ 5.0 nM (at low Po) |

| Comparator Or Baseline | TEA: IC50 > 100,000 nM (millimolar range) |

| Quantified Difference | >20,000-fold greater potency for Paxilline |

| Conditions | Electrophysiological recording of BK currents |

Prevents confounding off-target effects in complex biological systems by allowing highly selective blockade at trace concentrations.

First-Line Screening for BK Channels

Because Paxilline blocks BK channels regardless of beta/gamma subunit composition, it is the optimal procurement choice for initial functional identification of BK currents in uncharacterized native tissues or novel cell lines, preventing the false negatives commonly seen with Iberiotoxin[1].

Intracellular & Shielded Channel Pharmacology

Ideal for whole-cell patch-clamp or tissue slice experiments (e.g., paranodal junctions, intracellular organelle channels) where its high lipophilicity allows it to reach target sites that membrane-impermeable peptide toxins cannot access [2].

Allosteric Gating Studies

Due to its unique mechanism of binding to the closed conformation with >500-fold greater affinity than the open state, Paxilline is the preferred tool for biophysical studies focusing on closed-state stabilization and allosteric modulation, rather than simple pore occlusion [3].

Application Fit Matrix

References

- [1] P. L. D. et al., "KCa1.1 channels as therapeutic targets for rheumatoid arthritis," Expert Opinion on Therapeutic Targets, 2017.

- [2] H. Kawaguchi et al., "BK Channels Localize to the Paranodal Junction and Regulate Action Potentials in Myelinated Axons of Cerebellar Purkinje Cells," Journal of Neuroscience, 2015.

- [3] Zhou Y. et al., "Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism," Journal of General Physiology, 2020.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Detection of the tremorgenic mycotoxin paxilline and its desoxy analog in ergot

of rye and barley: a new class of mycotoxins added to an old problem. Anal

Bioanal Chem. 2017 Aug;409(21):5101-5112. doi: 10.1007/s00216-017-0455-y. Epub

2017 Jul 4. PubMed PMID: 28674820.

2: George DT, Kuenstner EJ, Pronin SV. A Concise Approach to Paxilline Indole

Diterpenes. J Am Chem Soc. 2015 Dec 16;137(49):15410-3. doi:

10.1021/jacs.5b11129. Epub 2015 Dec 7. PubMed PMID: 26593869.

3: Maragos CM. Development and Evaluation of Monoclonal Antibodies for Paxilline.

Toxins (Basel). 2015 Sep 25;7(10):3903-15. doi: 10.3390/toxins7103903. PubMed

PMID: 26426046; PubMed Central PMCID: PMC4626710.

4: Zhou Y, Lingle CJ. Paxilline inhibits BK channels by an almost exclusively

closed-channel block mechanism. J Gen Physiol. 2014 Nov;144(5):415-40. doi:

10.1085/jgp.201411259. PubMed PMID: 25348413; PubMed Central PMCID: PMC4210426.

5: Liu C, Noike M, Minami A, Oikawa H, Dairi T. A fungal prenyltransferase

catalyzes the regular di-prenylation at positions 20 and 21 of paxilline. Biosci

Biotechnol Biochem. 2014;78(3):448-54. doi: 10.1080/09168451.2014.882759. Epub

2014 May 22. PubMed PMID: 25036831.

6: Matsui C, Ikeda Y, Iinuma H, Kushida N, Kunisada T, Simizu S, Umezawa K.

Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits

LPS-induced NO production. J Antibiot (Tokyo). 2014 Nov;67(11):787-90. doi:

10.1038/ja.2014.63. Epub 2014 Jun 4. PubMed PMID: 24894186.

7: Mehranfard N, Gholamipour-Badie H, Motamedi F, Janahmadi M, Naderi N. The

effect of paxilline on early alterations of electrophysiological properties of

dentate gyrus granule cells in pilocarpine-treated rats. Iran J Pharm Res. 2014

Winter;13(Suppl):125-32. PubMed PMID: 24711838; PubMed Central PMCID: PMC3977062.

Explore Compound Types

O4Si-4